5-HT₂B Receptor Binding Affinity: Target Compound vs. Substituted Analogues
In a comprehensive GPCR selectivity screen, the target compound displayed a 5-HT₂B receptor binding IC₅₀ of 22 ± 9.0 nM and a cellular functional antagonist IC₅₀ of 54 nM [1]. In contrast, the broader class of benzothiophene morpholine analogues, including 5-substituted variants (e.g., 5-bromo and 5-trifluoromethyl derivatives), were primarily profiled for dopamine D3 receptor affinity rather than 5-HT₂B selectivity [2]. This distinct selectivity node is a differentiating feature for programs targeting serotonergic pathways.
| Evidence Dimension | 5-HT₂B receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 ± 9.0 nM (binding); IC₅₀ = 54 nM (cellular antagonist) |
| Comparator Or Baseline | Other benzothiophene morpholine analogues in the same class (e.g., D3R-targeting variants) — no reported 5-HT₂B selectivity data at comparable potency |
| Quantified Difference | Not available |
| Conditions | Radioligand binding assay; cellular functional assay; panel of 161 GPCRs |
Why This Matters
Procurement for 5-HT₂B -focused projects should prioritize this compound over D3R-optimized analogues that lack documented 5-HT₂B selectivity.
- [1] PMC Article. Table 1: 5HT₂bR binding activity IC₅₀ = 22 ± 9.0 nM; Cellular 5HT₂bR antagonist activity IC₅₀ = 54 nM. (Accessed 2026). View Source
- [2] Cai, J., et al. (2022). New class of benzothiophene morpholine analogues as dopamine D3 receptor-selective ligands. Chemical Biology & Drug Design, 99(4), 634–649. View Source
